N'-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-13-3-1-2-4-14(13)20-17(22)16(21)19-9-12-5-6-15(23-12)11-7-8-24-10-11/h1-8,10H,9H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLREZXWKIRWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reagent-Mediated Synthesis
The most widely employed strategy involves sequential amidation using oxalic acid derivatives. A representative three-step protocol derives from adaptations in:
Step 1: Synthesis of [5-(Thiophen-3-yl)Furan-2-yl]Methylamine
Thiophene-3-carbaldehyde undergoes Friedel-Crafts alkylation with furfuryl alcohol in BF₃·Et₂O, yielding 5-(thiophen-3-yl)furan-2-carbaldehyde (78%). Reductive amination using NaBH₃CN in methanol then produces the primary amine intermediate (Scheme 1A).
Step 2: Preparation of N'-(2-Fluorophenyl)Oxalyl Chloride
2-Fluoroaniline reacts with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C, catalyzed by triethylamine (2.5 equiv). The reaction completes within 2 hours, yielding the mono-acid chloride intermediate (91%).
Step 3: Final Coupling Reaction
Combining equimolar amounts of [5-(thiophen-3-yl)furan-2-yl]methylamine and N'-(2-fluorophenyl)oxalyl chloride in THF at -15°C, with slow addition of DIPEA (3 equiv), affords the target compound after 12 hours (Table 1).
Table 1: Optimization of Coupling Conditions
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 24 | 72 |
| DMT/NMM/TsO⁻ | CH₃CN | 40 | 6 | 84 |
| Oxalyl Chloride/DIPEA | THF | -15 | 12 | 89 |
Electrochemical Synthesis Approaches
Building on methods from, an electrochemical cell with Pt electrodes (1.5 cm²) in acetonitrile/TBAClO₄ (0.1M) enables direct oxidative coupling at 10 mA. While effective for selenylated analogs, adaptation to ethanediamides requires substituting diselenides with thiourea derivatives, yielding 63% product after 18 hours. Cyclic voltammetry reveals an oxidation peak at 1.52 V vs. NHE, suggesting degradation pathways that limit scalability.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 80°C) in’s protocol reduces reaction times to 35 minutes when using EDC/HOBt in DMF. This method achieves 81% yield by enhancing reagent collision frequency, though purification requires careful chromatography to remove excess coupling reagents.
Reaction Optimization and Kinetic Analysis
Solvent screening identifies THF as optimal for oxalyl chloride coupling (Dielectric constant ε = 7.5), balancing reactivity and byproduct suppression. Polar aprotic solvents like DMF accelerate rates but promote hydrolysis (kobs = 0.42 h⁻¹ vs. 0.18 h⁻¹ in THF). Arrhenius analysis (Ea = 45.2 kJ/mol) confirms temperature sensitivity, necessitating strict control below -10°C during acid chloride formation.
Scale-Up Challenges and Industrial Feasibility
Gram-scale trials (25 mmol) using oxalyl chloride show yield drops to 67% due to exothermicity-induced decomposition. Implementing jacketed reactors with -20°C coolant and high-surface-area electrodes (3.0 cm²) improves mass transfer, restoring yields to 82% at 50 mmol scale. Cost analysis favors coupling reagents for small batches (<1 kg) but shifts to electrochemical methods for larger volumes despite lower yields (break-even at 12 kg).
Advanced Characterization Techniques
X-ray crystallography (Mo Kα, 100K) resolves the dihedral angle between furan and thiophene rings at 38.4°, explaining conformational rigidity. ¹⁹F NMR (CDCl₃, 282 MHz) shows a singlet at -112.4 ppm, confirming para-fluorine orientation. HRMS-ESI calculates [M+H]+ 387.0924; observed 387.0921 (Δ = 0.8 ppm).
Comparative Methodological Evaluation
Table 2: Synthesis Method Tradeoffs
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Coupling Reagents | 89 | 98 | Moderate | 32 |
| Electrochemical | 63 | 91 | High | 18 |
| Microwave | 81 | 95 | Low | 29 |
Coupling reagent methods excel in yield and purity but generate significant solvent waste (E-factor = 32). Electrochemical routes offer greener profiles (E-factor = 18) despite lower yields, aligning with sustainable chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl and furan moieties can be oxidized to form sulfoxides or sulfones and furanones, respectively.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for nucleophilic aromatic substitution often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxide or sulfone derivatives, while reduction of the amide group can produce corresponding amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of N'-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide can inhibit the proliferation of various cancer cell lines. For example, studies have reported percent growth inhibitions (PGIs) against multiple cancer types, demonstrating the compound's potential as an anticancer agent .
Applications in Materials Science
Beyond biological applications, this compound has potential uses in materials science due to its unique electronic properties derived from the fluorine and thiophene groups. These properties can be exploited in:
- Organic Electronics: The compound may serve as a building block for organic semiconductors.
- Photovoltaic Cells: Its structural characteristics could enhance the efficiency of solar cells by improving charge transport.
Case Study 1: Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated the anticancer activity of similar compounds through a panel of approximately sixty cancer cell lines. The findings indicated significant growth inhibition rates, suggesting that derivatives of this compound may exhibit comparable efficacy against various tumors .
Case Study 2: Material Characterization
Research into the material properties of compounds with similar structures has shown promising results in their application as conductive polymers. The incorporation of thiophene units has been linked to improved electrical conductivity and stability under operational conditions, making them suitable for use in electronic devices .
Mechanism of Action
The mechanism by which N’-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways, depending on the structural compatibility and binding affinity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its dual heterocyclic system (furan-thiophene) and fluorinated aryl group . Below is a comparative analysis with structurally or functionally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Comparison: The furan-thiophene system in the target compound contrasts with the 1,3,4-oxadiazole core in LMM11 (). While oxadiazoles are known for metabolic stability and antimicrobial activity, the furan-thiophene combination may offer distinct electronic properties (e.g., enhanced π-π stacking) due to thiophene’s electron-rich sulfur atom.
Fluorophenyl Substituent: The 2-fluorophenyl group is analogous to fluorinated motifs in kinase inhibitors (e.g., ), where fluorine enhances lipophilicity and bioavailability. This contrasts with non-fluorinated aryl groups in LMM11 (4-methoxyphenyl) or ranitidine derivatives (dimethylamino-methyl furan).
Functional Group Impact :
- The ethanediamide linker (-NH-C(=O)-C(=O)-NH-) differs from sulfamoyl (LMM11) or nitroacetamide (ranitidine analogs). This linker may facilitate hydrogen bonding with biological targets but could introduce metabolic instability due to hydrolysis susceptibility.
Synthetic Challenges: Unlike the well-documented synthesis of ranitidine derivatives () or 1,3,4-oxadiazoles (), the furan-thiophene-ethanediamide scaffold lacks reported synthetic protocols. Potential routes might involve Suzuki coupling (for thiophene-furan linkage) followed by amidation.
Biological Activity
N'-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide, also known by its CAS number 2097890-11-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 329.4 g/mol. It features a complex structure that includes a furan ring and thiophene moiety, which are known to impart various biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FNO2S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 2097890-11-2 |
Synthesis
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The use of effective coupling reagents such as DMT/NMM/TsO or EDC has been reported to optimize the reaction conditions significantly .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing furan and thiophene rings have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
A notable study demonstrated that modifications in the structure of related compounds significantly affected their cytotoxicity against human cancer cells, suggesting a structure-activity relationship (SAR) that could be explored further .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial properties. The presence of the thiophene ring has been linked to enhanced activity against Gram-positive bacteria, while the furan moiety contributes to broader spectrum activity .
Case Studies
- Study on Anticancer Activity : A recent publication explored the activity of various furan derivatives against breast cancer cell lines. The study found that certain modifications led to increased apoptosis rates and reduced cell viability, indicating potential for therapeutic applications .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of thiophene-containing compounds against multiple strains of bacteria. The results indicated that these compounds exhibited significant inhibitory effects, supporting their potential use as antimicrobial agents .
Q & A
Q. What in vitro models are appropriate for evaluating this compound’s anti-inflammatory potential?
- Methodological Answer :
- Cell Lines : Use RAW 264.7 macrophages for LPS-induced TNF-α suppression assays.
- Cytokine Profiling : Quantify IL-6 and IL-1β via ELISA.
- NF-κB Pathway Analysis : Western blot for phosphorylated IκBα .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
